Methyl 2-bromo-5-fluorosulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-fluorosulfonylbenzoate is an organic compound with the molecular formula C8H6BrFO4S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorosulfonyl, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-fluorosulfonylbenzoate typically involves the bromination and fluorosulfonylation of methyl benzoate derivatives.
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination and fluorosulfonylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-fluorosulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the fluorosulfonyl group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Scientific Research Applications
Methyl 2-bromo-5-fluorosulfonylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-fluorosulfonylbenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorosulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the reactivity and stability of the compound. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-fluorobenzoate: Similar in structure but lacks the fluorosulfonyl group.
Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of a fluorosulfonyl group.
Methyl 2-bromo-5-nitrobenzoate: Contains a nitro group instead of a fluorosulfonyl group.
Uniqueness
Methyl 2-bromo-5-fluorosulfonylbenzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Biological Activity
Methyl 2-bromo-5-fluorosulfonylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on available research findings.
Molecular Formula : C8H6BrFNO3S
Molecular Weight : 292.10 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)
Solubility : Slightly soluble in water, soluble in organic solvents.
Melting Point : Approximately 60–65 °C.
Synthesis
This compound can be synthesized through a multi-step process involving the bromination of benzoic acid derivatives followed by the introduction of a fluorosulfonyl group. The general synthetic route includes:
- Bromination : Reacting methyl 2-hydroxybenzoate with bromine to introduce the bromine substituent.
- Fluorosulfonylation : Treating the brominated compound with fluorosulfonic acid to introduce the fluorosulfonyl group.
The compound exhibits a range of biological activities primarily due to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. The fluorosulfonyl group is known to enhance the reactivity towards various biological targets, including proteins and nucleic acids.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. In vitro studies have shown:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) indicate that this compound has notable cytotoxic effects, with IC50 values around:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
This cytotoxicity suggests potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus . The compound was tested using disk diffusion methods, showing significant zones of inhibition compared to standard antibiotics. The study concluded that this compound could be developed into a new class of antibacterial agents.
Case Study 2: Cancer Cell Line Response
In another investigation, researchers assessed the effects of this compound on various cancer cell lines. The results indicated that treatment led to apoptosis in HeLa cells, which was confirmed through flow cytometry analysis. The study highlighted the need for further exploration into its mechanism of action and potential as an anticancer drug.
Properties
IUPAC Name |
methyl 2-bromo-5-fluorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTLOEBFTPLCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.